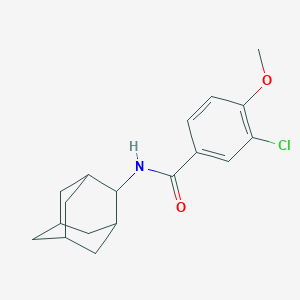![molecular formula C18H19ClN2O2 B278523 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide, also known as CMMPB, is a chemical compound that has been of interest in scientific research due to its potential applications in medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. For example, Kim et al. (2017) proposed that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide have been studied in various contexts. For example, a study by Liu et al. (2016) found that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide could reduce oxidative stress in rat liver cells. Additionally, Kim et al. (2017) reported that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide could reduce the production of pro-inflammatory cytokines in human cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide in lab experiments is that it has been shown to have low toxicity in vitro. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide. For example, further studies could investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, studies could explore the use of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide in combination with other drugs or therapies. Finally, research could focus on elucidating the mechanism of action of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide to better understand its potential applications.
Métodos De Síntesis
The synthesis of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-(4-morpholinyl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been described in detail in a study by Zhang et al. (2013).
Aplicaciones Científicas De Investigación
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide has been studied for its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory effects in a study by Kim et al. (2017). Additionally, 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide has been investigated for its potential as an anticancer agent. A study by Li et al. (2018) found that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide inhibited the growth of lung cancer cells in vitro.
Propiedades
Nombre del producto |
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C18H19ClN2O2 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-2-3-14(12-17(13)19)18(22)20-15-4-6-16(7-5-15)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Clave InChI |
SGZUPPQBLNRFAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)